molecular formula C4H8CuOS2+2 B13767753 Copper;propan-2-yloxymethanedithioic acid CAS No. 5439-58-7

Copper;propan-2-yloxymethanedithioic acid

Katalognummer: B13767753
CAS-Nummer: 5439-58-7
Molekulargewicht: 199.8 g/mol
InChI-Schlüssel: CABXFAXAAVCZBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Copper;propan-2-yloxymethanedithioic acid is a coordination compound that features copper ions complexed with propan-2-yloxymethanedithioic acid ligands

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of copper;propan-2-yloxymethanedithioic acid typically involves the reaction of copper salts with propan-2-yloxymethanedithioic acid under controlled conditions. One common method is to dissolve copper(II) chloride in an ethanol solution and then add propan-2-yloxymethanedithioic acid. The reaction mixture is stirred at room temperature for several hours, resulting in the formation of the desired complex .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Copper;propan-2-yloxymethanedithioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction can produce copper(I) species .

Wirkmechanismus

The mechanism of action of copper;propan-2-yloxymethanedithioic acid involves its interaction with molecular targets and pathways within cells. The copper center can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can bind to proteins and enzymes, inhibiting their function and leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Copper;propan-2-yloxymethanedithioic acid is unique due to its specific ligand structure, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

5439-58-7

Molekularformel

C4H8CuOS2+2

Molekulargewicht

199.8 g/mol

IUPAC-Name

copper;propan-2-yloxymethanedithioic acid

InChI

InChI=1S/C4H8OS2.Cu/c1-3(2)5-4(6)7;/h3H,1-2H3,(H,6,7);/q;+2

InChI-Schlüssel

CABXFAXAAVCZBK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC(=S)S.[Cu+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.